

# Application Notes and Protocols for Selective Reaction at the Iodinated Position

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-Bromo-1-(bromomethyl)-3-iodobenzene
CAS No.:	1261649-03-9
Cat. No.:	B3418569

[Get Quote](#)

## Introduction: The Unique Reactivity of the Carbon-Iodine Bond

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively forge new chemical bonds at specific positions within a molecule is paramount. Aryl and vinyl iodides represent a class of substrates of exceptional utility in modern organic synthesis, primarily due to the distinct properties of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds (C-Br, C-Cl, C-F), the C-I bond is the longest, weakest, and most polarizable. This inherent reactivity makes it a prime target for a vast array of transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

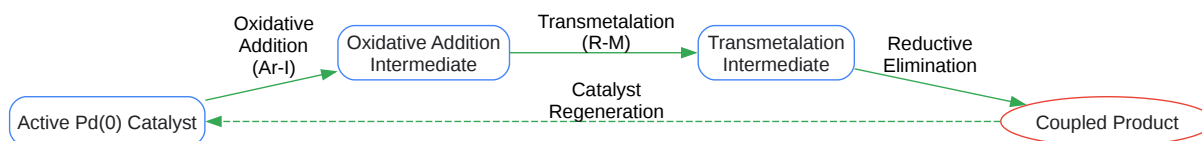
The lower bond dissociation energy of the C-I bond facilitates its preferential activation, particularly in palladium-catalyzed processes. The oxidative addition of a Pd(0) catalyst to a C-I bond is significantly faster than to C-Br or C-Cl bonds, forming the basis for the chemoselective functionalization of polyhalogenated aromatic compounds.<sup>[1][2]</sup> This guide provides an in-depth exploration of the principles and protocols for achieving selective reactions at the iodinated

position, empowering chemists to construct complex molecular architectures with precision and efficiency.

## Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of C-I Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and predictability.[3] Aryl iodides are often the substrate of choice for these transformations due to their high reactivity, which frequently allows for milder reaction conditions and lower catalyst loadings.[1][4]

The general catalytic cycle for these reactions, as illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

## Suzuki-Miyaura Coupling: Forging C(sp<sup>2</sup>)-C(sp<sup>2</sup>) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures and connecting aryl or vinyl groups. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[6] The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic boron reagents have made it a favorite in the pharmaceutical industry.[7]

Causality in Experimental Design:

- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> is a classic, reliable catalyst, but more active catalysts like Pd(OAc)<sub>2</sub> with phosphine ligands (e.g., SPhos, XPhos) are often used for less reactive substrates or to lower catalyst loading.[8]
- Base: A base is crucial for the transmetalation step, activating the boronic acid.[8] Inorganic bases like K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, and Cs<sub>2</sub>CO<sub>3</sub> are common choices. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.
- Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed to dissolve both the organic and inorganic reagents.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Component	Typical Reagents/Conditions	Molar Ratio/Concentration	Purpose
Aryl Iodide	Electron-rich or -deficient	1.0 equiv	Electrophilic partner
Boronic Acid	Aryl- or vinyl-boronic acid/ester	1.1 - 1.5 equiv	Nucleophilic partner
Palladium Source	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>	0.5 - 5 mol%	Catalyst
Ligand (optional)	PPh <sub>3</sub> , PCy <sub>3</sub> , SPhos, XPhos	1 - 10 mol%	Stabilizes catalyst, enhances reactivity
Base	K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> , Na <sub>2</sub> CO <sub>3</sub>	2.0 - 3.0 equiv	Activates boronic acid for transmetalation
Solvent	Toluene/H <sub>2</sub> O, Dioxane/H <sub>2</sub> O, DMF/H <sub>2</sub> O	0.1 - 0.5 M	Dissolves reactants and facilitates interaction
Temperature	Room Temperature to 110 °C	-	Provides energy for reaction; higher temps for less reactive substrates

### Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenylbiphenyl from 4-iodobiphenyl and phenylboronic acid.

Materials:

- 4-Iodobiphenyl (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2 mol%)

- Potassium carbonate ( $K_2CO_3$ ) (2.0 equiv)
- Toluene (5 mL per mmol of aryl iodide)
- Water (1 mL per mmol of aryl iodide)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodobiphenyl, phenylboronic acid, and potassium carbonate.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the  $Pd(PPh_3)_4$  catalyst.
- **Solvent Addition:** Add degassed toluene and degassed water to the flask via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent catalyst oxidation.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the pure 4-phenylbiphenyl.

## Sonogashira Coupling: Constructing C(sp<sup>2</sup>)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C(sp<sup>2</sup>)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.<sup>[2][9]</sup> This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.<sup>[4][9]</sup> Due to the high reactivity of aryl iodides, these couplings often proceed at room temperature.<sup>[2][4]</sup>

Causality in Experimental Design:

- **Dual Catalysis:** The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.<sup>[4]</sup> The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.<sup>[4]</sup>
- **Base:** An amine base, such as triethylamine (Et<sub>3</sub>N) or diisopropylamine (i-Pr<sub>2</sub>NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
- **Copper-Free Variants:** To avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction promoted by the copper catalyst, copper-free Sonogashira protocols have been developed.<sup>[10]</sup> These often require more specialized ligands and conditions.

Table 2: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

Component	Typical Reagents/Conditions	Molar Ratio/Concentration	Purpose
Aryl Iodide	Electron-rich or -deficient	1.0 equiv	Electrophilic partner
Terminal Alkyne	Aromatic or aliphatic	1.1 - 1.5 equiv	Nucleophilic partner
Palladium Source	Pd(PPh <sub>3</sub> ) <sub>4</sub> , PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> , Pd(OAc) <sub>2</sub>	1 - 5 mol%	Primary catalyst
Copper(I) Source	CuI	1 - 10 mol%	Co-catalyst, facilitates alkyne activation
Base	Et <sub>3</sub> N, i-Pr <sub>2</sub> NH, Piperidine	2.0 - 5.0 equiv	Deprotonates alkyne, neutralizes HX
Solvent	THF, DMF, Toluene	0.1 - 0.5 M	Dissolves reactants
Temperature	Room Temperature to 80 °C	-	Milder conditions often sufficient for aryl iodides

### Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-phenyl-2-(phenylethynyl)benzene from 1-iodo-2-nitrobenzene and phenylacetylene.

Materials:

- 1-Iodo-2-nitrobenzene (1.0 equiv)
- Phenylacetylene (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>] (2 mol%)
- Copper(I) iodide (CuI) (4 mol%)

- Triethylamine (Et<sub>3</sub>N) (3.0 equiv)
- Tetrahydrofuran (THF) (10 mL per mmol of aryl iodide)
- Argon or Nitrogen gas supply

#### Procedure:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, dissolve 1-iodo-2-nitrobenzene in THF.
- **Reagent Addition:** Add phenylacetylene, followed by triethylamine.
- **Catalyst Addition:** Add PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> and CuI to the stirred solution.
- **Reaction:** Stir the reaction mixture at room temperature.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. The formation of a precipitate (triethylammonium iodide) is often observed.
- **Workup:** Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts and salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the product by column chromatography on silica gel.

## Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.<sup>[11]</sup> This reaction is a powerful tool for C-C bond formation, creating a new bond at an sp<sup>2</sup>-hybridized carbon of the alkene.<sup>[12]</sup>

#### Causality in Experimental Design:

- **Base:** A base, typically a hindered amine like triethylamine or an inorganic base like potassium carbonate, is required to regenerate the active Pd(0) catalyst in the final step of

the catalytic cycle.[11]

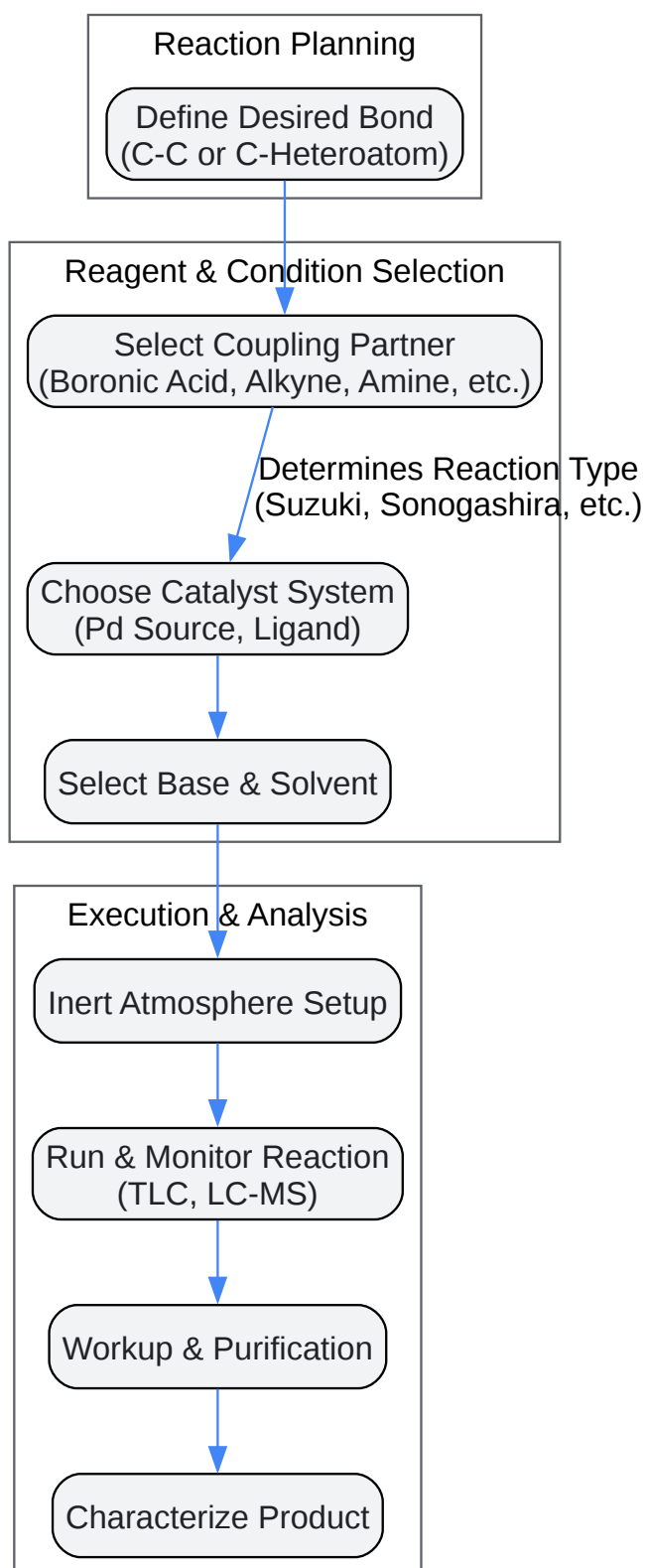
- **Ligands:** Phosphine ligands are often used to stabilize the palladium catalyst and improve its activity.[11] For electron-rich alkenes, ligandless conditions or phosphine-free catalysts can sometimes be employed.
- **Regioselectivity:** The reaction typically results in the formation of the trans-substituted alkene due to steric considerations in the migratory insertion and  $\beta$ -hydride elimination steps.

## Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[15]

Causality in Experimental Design:

- **Ligands:** The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos) are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][13]
- **Base:** A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate ( $K_3PO_4$ ), is required to deprotonate the amine, forming the active nucleophile.[1]
- **Palladium Precatalysts:** Modern protocols often use highly active palladium "precatalysts" that readily form the active Pd(0) species in situ.



[Click to download full resolution via product page](#)

Caption: A logical workflow for planning and executing a selective cross-coupling reaction.

## Pillar 2: Alternative Strategies for C-I Bond Functionalization

While palladium catalysis is dominant, other powerful methods exist for the selective transformation of aryl iodides.

### Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann reaction is a copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form aryl ethers, amines, or thioethers, respectively.<sup>[16]</sup> While traditional Ullmann conditions require harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have significantly broadened its scope and applicability, often allowing for lower reaction temperatures.<sup>[16][17][18]</sup> Aryl iodides are the most reactive halides in Ullmann-type reactions.<sup>[16]</sup>

### Metal-Halogen Exchange: Generating Potent Nucleophiles

Lithium-halogen exchange is an extremely rapid and efficient method for converting an aryl iodide into a highly reactive aryllithium species.<sup>[19][20]</sup> This transformation is typically carried out at very low temperatures (e.g., -78 °C or lower) using an alkyllithium reagent like n-butyllithium or tert-butyllithium.<sup>[19][21]</sup> The resulting aryllithium can then be quenched with a wide variety of electrophiles to introduce diverse functional groups. This method is particularly useful when the desired transformation is not amenable to palladium catalysis. The rate of exchange for aryl halides follows the order I > Br >> Cl.<sup>[19]</sup>

**Critical Consideration:** The extremely low temperatures are necessary to prevent side reactions, such as the newly formed aryllithium reacting with the alkyl iodide byproduct or other components in the mixture.<sup>[21][22]</sup>

## Conclusion

The carbon-iodine bond serves as a versatile and reliable handle for the selective construction of complex organic molecules. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for predictable and efficient bond formation under relatively mild conditions. Furthermore,

classic transformations like the Ullmann condensation and powerful organometallic techniques like lithium-halogen exchange provide a complementary set of tools for C-I bond functionalization. By understanding the principles behind the reactivity of aryl iodides and carefully selecting the appropriate reaction conditions, researchers can unlock a vast chemical space for applications in drug discovery, materials science, and beyond.

## References

- The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. Available at: [\[Link\]](#)
- Sonogashira coupling - Wikipedia. Available at: [\[Link\]](#)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [\[Link\]](#)
- Sonogashira Coupling - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source - ResearchGate. Available at: [\[Link\]](#)
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [\[Link\]](#)
- Ullmann condensation - Wikipedia. Available at: [\[Link\]](#)
- Green Chemistry - ResearchGate. Available at: [\[Link\]](#)
- lithium halogen exchange #1 revised. Available at: [\[Link\]](#)
- Buchwald–Hartwig amination - Wikipedia. Available at: [\[Link\]](#)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [\[Link\]](#)

- Suzuki Coupling - Organic Chemistry Portal. Available at: [\[Link\]](#)
- First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis - ACS Publications. Available at: [\[Link\]](#)
- Directed ortho metalation - Wikipedia. Available at: [\[Link\]](#)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [\[Link\]](#)
- Heck reaction - Wikipedia. Available at: [\[Link\]](#)
- Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - Royal Society of Chemistry. Available at: [\[Link\]](#)
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - ScienceDirect. Available at: [\[Link\]](#)
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [\[Link\]](#)
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - ACS Publications. Available at: [\[Link\]](#)
- Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates - ResearchGate. Available at: [\[Link\]](#)
- Heck Reaction - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis - ACS Publications. Available at: [\[Link\]](#)
- Mechanism of lithium-halogen exchange of primary alkyl iodide - Chemistry Stack Exchange. Available at: [\[Link\]](#)

- Troubles with Lithium-Halogen exchange reaction. - Sciencemadness Discussion Board. Available at: [\[Link\]](#)
- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. Available at: [\[Link\]](#)
- Optimization of Organolithium Reactions - ACS Publications. Available at: [\[Link\]](#)
- Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Available at: [\[Link\]](#)
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides - Organic Chemistry Portal. Available at: [\[Link\]](#)
- 7-indolinecarboxaldehyde - Organic Syntheses. Available at: [\[Link\]](#)
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - Springer. Available at: [\[Link\]](#)
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. - National Institutes of Health. Available at: [\[Link\]](#)
- Electrochemical strategies for C–H functionalization and C–N bond formation - Springer. Available at: [\[Link\]](#)
- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand - ACS Publications. Available at: [\[Link\]](#)
- Recent Advances in C–H Functionalization - ACS Publications. Available at: [\[Link\]](#)
- Computational Exploration of Ru-Catalyzed C–H Bond Activation and Functionalization Reactions (A Review) - ResearchGate. Available at: [\[Link\]](#)
- Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach - ACS Publications. Available at: [\[Link\]](#)

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - National Institutes of Health. Available at: [\[Link\]](#)
- Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Royal Society of Chemistry. Available at: [\[Link\]](#)
- Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation - ACS Publications. Available at: [\[Link\]](#)
- Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction - MDPI. Available at: [\[Link\]](#)
- Heck Reaction - Chemistry LibreTexts. Available at: [\[Link\]](#)

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [2. Sonogashira coupling - Wikipedia](https://en.wikipedia.org) [[en.wikipedia.org](https://en.wikipedia.org)]
- [3. jmcct.com](https://jmcct.com) [[jmcct.com](https://jmcct.com)]
- [4. benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- [5. Yoneda Labs](https://yonedalabs.com) [[yonedalabs.com](https://yonedalabs.com)]
- [6. chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- [7. m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- [8. Suzuki Coupling](https://organic-chemistry.org) [[organic-chemistry.org](https://organic-chemistry.org)]
- [9. chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- [10. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes](https://organic-chemistry.org) [[organic-chemistry.org](https://organic-chemistry.org)]
- [11. Heck reaction - Wikipedia](https://en.wikipedia.org) [[en.wikipedia.org](https://en.wikipedia.org)]

- [12. Heck Reaction \[organic-chemistry.org\]](#)
- [13. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [14. chem.libretexts.org \[chem.libretexts.org\]](#)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [16. Ullmann condensation - Wikipedia \[en.wikipedia.org\]](#)
- [17. mdpi.com \[mdpi.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](#)
- [20. scholarsarchive.byu.edu \[scholarsarchive.byu.edu\]](#)
- [21. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 \[sciencemadness.org\]](#)
- [22. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for Selective Reaction at the Iodinated Position]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3418569/docs#application-notes-and-protocols-for-selective-reaction-at-the-iodinated-position\]](https://www.benchchem.com/product/b3418569/docs#application-notes-and-protocols-for-selective-reaction-at-the-iodinated-position)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)